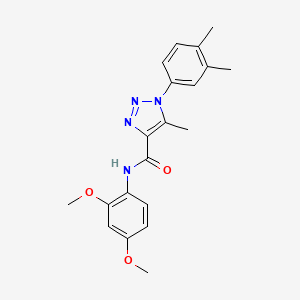

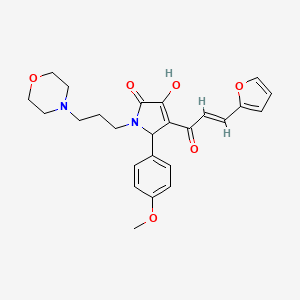

3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide is a complex molecule that likely contains a propanamide backbone with various aromatic and heteroaromatic substituents. This includes a 3-chlorophenyl group, a furan ring, and a thiophene ring, which are common structural motifs in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved using the Gewald reaction, which is a versatile method for constructing thiophene rings . Similarly, the synthesis of furan and thiophene derivatives can be accomplished through reactions involving copper(II) oxide, iodine, and dimethyl sulfoxide, followed by a domino process for the formation of the desired heterocycles . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heterocyclic rings, which can significantly influence the electronic properties and reactivity of the molecule. For example, the incorporation of furan and thiophene rings has been shown to red-shift absorption in chlorins, indicating that these heterocycles can act as auxochromes . X-ray crystallography and theoretical calculations can provide detailed insights into the geometry and electronic structure of these molecules .

Chemical Reactions Analysis

The reactivity of furan and thiophene rings in the target compound would likely be influenced by the presence of substituents. Electrophilic aromatic substitution reactions, such as protodesilylation, have been studied for furan and thiophene derivatives, providing insights into the electronic effects of substituents at different positions on the ring . Additionally, multi-component reactions involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates have been used to synthesize bifurans and thiophen-2-ylfurans, which could be relevant for constructing the target compound .

Physical and Chemical Properties Analysis

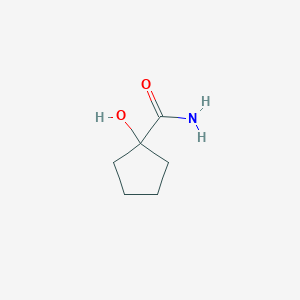

The physical and chemical properties of the target compound would be influenced by the presence of the heterocyclic rings and the chlorophenyl group. For example, the introduction of electron-donating groups on the thiazolidinone moiety, which is structurally similar to the propanamide backbone, has been shown to affect the anticancer activity of furan-containing compounds . The root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides suggests that the substitution pattern on the propanamide backbone can significantly impact biological activity .

科学的研究の応用

Pesticide Chemistry

Research has shown that herbicides with similar structures can transform in soil to create new compounds, indicating potential applications in developing pesticides with improved environmental compatibility or effectiveness (Bartha, 1969).

Organosilicon Chemistry

Studies in organosilicon chemistry involving furan and thiophene derivatives highlight methods for synthesizing isocyanates, which are crucial intermediates in producing pharmaceuticals, agrochemicals, and polymers (Lebedev et al., 2006).

Antiviral Research

Compounds containing furan and thiophene have been explored for their antiviral activities, with some showing promising effects against specific viruses, suggesting potential applications in designing new antiviral drugs (Flefel et al., 2014).

Material Science

Furan and thiophene derivatives have been used as redox-active ligands for metal centers, opening pathways for applications in materials science, specifically in nontraditional, stoichiometric, and catalytic redox reactions (Curcio et al., 2018).

Solar Energy

Derivatives of phenothiazine with furan and thiophene linkers have demonstrated significant improvements in the performance of dye-sensitized solar cells, indicating the potential of similar compounds in enhancing solar energy conversion efficiency (Kim et al., 2011).

特性

IUPAC Name |

3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2S/c20-17-4-1-3-15(11-17)6-7-19(22)21(12-16-8-9-23-14-16)13-18-5-2-10-24-18/h1-5,8-11,14H,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRAMTKBZRIYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

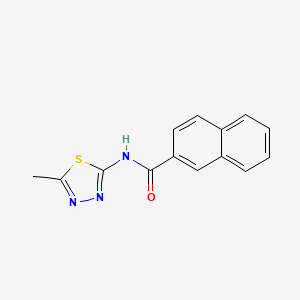

![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)

![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)

![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)

![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)